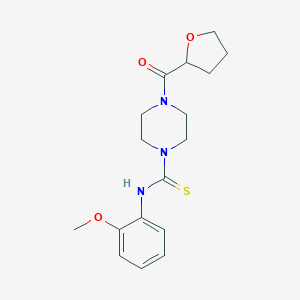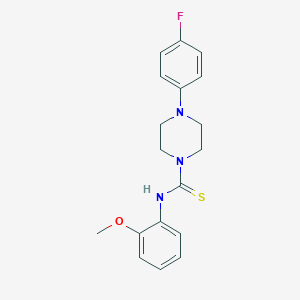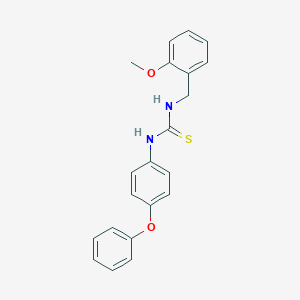![molecular formula C29H24FNO3 B215879 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B215879.png)
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, also known as FL118, is a novel anticancer agent that has shown promising results in various preclinical studies. This compound has been developed by the Florida-based pharmaceutical company, Inhibikase Therapeutics, and is currently in the clinical trial phase for the treatment of various types of cancer.
作用機序
The mechanism of action of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is complex and involves several pathways. It has been shown to inhibit the activity of several proteins that are involved in cancer cell survival and proliferation, including MDM2, XIAP, and Survivin. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell survival and proliferation, including DNA topoisomerase I and II, and histone deacetylase. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has also been shown to induce cell cycle arrest in cancer cells by regulating the expression of several genes involved in cell cycle progression.
実験室実験の利点と制限
One of the main advantages of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is its broad-spectrum anticancer activity. It has been shown to be effective against several types of cancer cells, including those that are resistant to conventional chemotherapy. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione also has a favorable pharmacokinetic profile, which makes it suitable for oral administration.
One of the limitations of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is its potential toxicity. Although 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has shown promising results in preclinical studies, its safety profile in humans is not yet fully understood. Further studies are required to determine the optimal dose and duration of treatment.
将来の方向性
There are several future directions for the development of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione as an anticancer agent. One potential direction is to investigate the combination of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione with other anticancer agents to enhance its efficacy. Another direction is to develop 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione as a targeted therapy by conjugating it with a tumor-specific antibody or peptide. Finally, further studies are required to determine the optimal dosing schedule and duration of treatment for 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione in humans.
Conclusion:
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a novel anticancer agent that has shown promising results in various preclinical studies. Its broad-spectrum anticancer activity and favorable pharmacokinetic profile make it a promising candidate for the treatment of various types of cancer. However, further studies are required to determine its safety and efficacy in humans. The future directions for the development of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione as an anticancer agent are promising and warrant further investigation.
合成法
The synthesis of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound, 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,9-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, which is then converted to 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione through a series of chemical reactions. The final product is purified through column chromatography to obtain a high-purity compound.
科学的研究の応用
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been extensively studied for its anticancer properties in various preclinical models. It has been shown to inhibit the growth of several types of cancer cells, including lung, breast, colon, and pancreatic cancer cells. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has also been shown to be effective in inhibiting the growth of cancer stem cells, which are responsible for tumor initiation and progression.
特性
製品名 |
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione |
|---|---|
分子式 |
C29H24FNO3 |
分子量 |
453.5 g/mol |
IUPAC名 |
10-(4-fluorophenyl)-5-(furan-2-ylmethyl)-7,7-dimethyl-8,10-dihydro-6H-indeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C29H24FNO3/c1-29(2)14-22-25(23(32)15-29)24(17-9-11-18(30)12-10-17)26-27(31(22)16-19-6-5-13-34-19)20-7-3-4-8-21(20)28(26)33/h3-13,24H,14-16H2,1-2H3 |
InChIキー |
FZECXMTYXRLBFV-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2CC4=CC=CO4)C5=CC=CC=C5C3=O)C6=CC=C(C=C6)F)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3=C(N2CC4=CC=CO4)C5=CC=CC=C5C3=O)C6=CC=C(C=C6)F)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![4-{[(2-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B215801.png)



![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)

![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)

![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)